3-Methyl-5-oxoimidazolidine-4-carboxamide
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Overview
Description
3-Methyl-5-oxoimidazolidine-4-carboxamide is a heterocyclic compound with the molecular formula C₅H₉N₃O₂. It is part of the imidazolidine family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-oxoimidazolidine-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of methylamine with glyoxal in the presence of ammonium acetate, followed by cyclization to form the imidazolidine ring .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, and the process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-5-oxoimidazolidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-4,5-dione derivatives, while reduction can produce 3-methylimidazolidine-4-carboxamide .
Scientific Research Applications
3-Methyl-5-oxoimidazolidine-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 3-Methyl-5-oxoimidazolidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Imidazolidine-2,4-dione: Another member of the imidazolidine family with different functional groups.
3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-]: A structurally related compound with similar properties.
Uniqueness: 3-Methyl-5-oxoimidazolidine-4-carboxamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C5H9N3O2 |
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Molecular Weight |
143.14 g/mol |
IUPAC Name |
3-methyl-5-oxoimidazolidine-4-carboxamide |
InChI |
InChI=1S/C5H9N3O2/c1-8-2-7-5(10)3(8)4(6)9/h3H,2H2,1H3,(H2,6,9)(H,7,10) |
InChI Key |
NFLUQVYPHULOGY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CNC(=O)C1C(=O)N |
Origin of Product |
United States |
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